N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide
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Overview
Description
N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide is a chemical compound with a molecular formula of C16H11NO4 It is characterized by the presence of an indene ring system fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of ninhydrin with benzamide under specific conditions. One common method involves the use of a one-pot reaction where primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid are combined. This reaction is carried out in ethanol media, providing good yields and mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzamide moiety can undergo substitution reactions, where different substituents can replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3,4-dimethylbenzamide: This compound has similar structural features but includes additional methyl groups on the benzamide moiety.
N-benzoyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide: This compound is structurally related but includes a benzofuran ring instead of an indene ring.
Uniqueness
N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11NO4 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
N-(2-hydroxy-1,3-dioxoinden-2-yl)benzamide |
InChI |
InChI=1S/C16H11NO4/c18-13-11-8-4-5-9-12(11)14(19)16(13,21)17-15(20)10-6-2-1-3-7-10/h1-9,21H,(H,17,20) |
InChI Key |
FICSYWUBABJDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2(C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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